molecular formula C8H12ClNO2 B1402850 2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride CAS No. 1401425-80-6

2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride

Cat. No. B1402850
CAS RN: 1401425-80-6
M. Wt: 189.64 g/mol
InChI Key: OCGLZOSLIUUWBQ-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11NO2.ClH . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for 2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride is 1S/C8H11NO2.ClH/c10-8(11)6-3-5-1-2-7(6)9-4-5;/h1-2,5-7,9H,3-4H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 189.64 .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride is involved in various chemical reactions and synthesis processes. For instance, substituted 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acid esters, which are structurally related, react with halogens like chlorine and bromine to form 4-halo-2,3,7-triazabicyclo[3.3.0]oct-2-ene-4-carboxylates. These compounds, upon heating, can undergo nitrogen elimination, leading to the formation of 6-halo-3-azabicyclo[3.1.0]hexane-6-carboxylates (Molchanov, Stepakov, & Kostikov, 2001). This exemplifies the compound's utility in generating new chemical entities through halogenation and heat-induced reactions.

Structural Rearrangements

2-Azabicyclo compounds also exhibit intriguing behavior under certain conditions, leading to structural rearrangements. For example, ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, when treated with trifluoroacetic acid, undergoes stereospecific rearrangement to yield 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. These rearrangements are not only fascinating from a chemical standpoint but also pave the way for the synthesis of novel compounds (Kobayashi, Ono, & Kato, 1992).

Pharmacological Applications

While avoiding details on drug use and dosage, it's noteworthy to mention that derivatives of 2-Azabicyclo compounds show potential in pharmacological applications. The synthesis and characterization of compounds like Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate demonstrate the compound's relevance in medicinal chemistry (Deng Fu-li, 2007).

Safety And Hazards

The compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c10-8(11)6-3-5-1-2-7(6)9-4-5;/h1-2,5-7,9H,3-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGLZOSLIUUWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(C1C(=O)O)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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